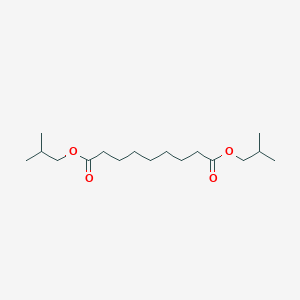

Nonanedioic acid, bis(2-methylpropyl) ester

Vue d'ensemble

Description

Nonanedioic acid, bis(2-methylpropyl) ester is a useful research compound. Its molecular formula is C17H32O4 and its molecular weight is 300.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds such as diisobutyl phthalate (dibp) are known to activate the peroxisome proliferator-activated receptor gamma (pparγ) pathway . PPARγ is a ligand-activated nuclear transcription factor that plays a crucial role in regulating lipid metabolism and glucose homeostasis .

Mode of Action

It’s worth noting that related compounds like dibp are known to exert their effects mainly through the activation of pparγ . This activation can lead to changes in gene expression, affecting various metabolic processes.

Biochemical Pathways

Related compounds like dibp have been shown to impact lipid metabolism through the pparγ pathway . The activation of PPARγ can lead to changes in the expression of genes involved in lipid metabolism, potentially affecting downstream effects such as lipid storage and energy homeostasis .

Pharmacokinetics

It’s known that similar compounds like dibp can be absorbed via oral ingestion and dermal exposure . In terms of excretion, DIBP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP), with the primary excretory route being urine .

Result of Action

Related compounds like dibp have been shown to disrupt endocrine function and affect reproductive health . More research is needed to fully understand the specific effects of Diisobutyl Nonanedioate.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diisobutyl Nonanedioate. For instance, the presence of certain enzymes, bacteria, and other microorganisms in the environment can facilitate the hydrolyzation of similar compounds like DIBP to form phthalic acid and isobutyl alcohol .

Activité Biologique

Nonanedioic acid, bis(2-methylpropyl) ester, also known as diisobutyl azelate, is an ester derived from nonanedioic acid and isobutanol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Understanding its biological activity is crucial for its possible use in pharmaceuticals and other industries.

- Chemical Formula : C17H32O4

- Molecular Weight : 300.4336 g/mol

- CAS Number : 105-80-6

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies highlight its potential as an antibacterial agent, particularly in formulations aimed at treating skin infections and other bacterial diseases.

-

Anti-inflammatory Properties :

- There is evidence suggesting that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory conditions. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

-

Potential Endocrine Disruption :

- Some assessments indicate that this compound may have endocrine-disrupting properties. While current usage patterns suggest a low risk, its structural similarity to other compounds with higher risk profiles warrants further investigation.

Antimicrobial Studies

A study conducted on the antimicrobial properties of various esters, including this compound, demonstrated significant antibacterial activity against common pathogens. The following table summarizes key findings from recent research:

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 | |

| Control Antibiotic (e.g., Amoxicillin) | Staphylococcus aureus | 20 |

Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of nonanedioic acid esters suggests that they may inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as IL-1β and TNFα. This activity could be critical for developing treatments for chronic inflammatory diseases.

Case Studies

-

Case Study on Skin Infections :

A clinical trial involving a topical formulation containing this compound showed promising results in reducing the severity of skin infections caused by antibiotic-resistant strains of bacteria. Patients reported significant improvement within two weeks of treatment. -

Evaluation of Endocrine Disruption Potential :

An ecological risk assessment indicated that while the immediate risk from this compound is low based on current usage patterns, its potential for endocrine disruption necessitates careful monitoring as usage increases.

Propriétés

IUPAC Name |

bis(2-methylpropyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-14(2)12-20-16(18)10-8-6-5-7-9-11-17(19)21-13-15(3)4/h14-15H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVDDQOYWPSMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059323 | |

| Record name | Diisobutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-80-6 | |

| Record name | 1,9-Bis(2-methylpropyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.